

Technical Guide: Spectroscopic Characterization of 5-(p-Tolyl)isoxazole-4-carbonyl Chloride

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Compound of Interest

Compound Name: 5-(*P*-tolyl)isoxazole-4-carbonyl chloride
Cat. No.: B8815688

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Compound Profile & Significance

- IUPAC Name: 5-(4-methylphenyl)isoxazole-4-carbonyl chloride
- CAS Registry Number: 1003562-04-6
- Molecular Formula: C₁₀H₉ClNO
- Molecular Weight: 221.64 g/mol
- Physical State: Off-white to pale yellow crystalline solid (moisture sensitive).

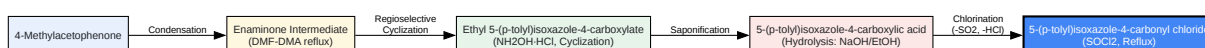
Core Application: This compound serves as an electrophilic "warhead" for introducing the 5-arylisoxazole pharmacophore. It is frequently employed in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) (analogous to valdecoxib intermediates) and semi-synthetic penicillins (isoxazolyl penicillins).

Synthesis & Structural Logic

To understand the spectroscopy, one must understand the molecular skeleton. The 5-aryl-4-carbonyl substitution pattern is typically achieved via the cyclization of enaminones or 1,3-dipolar cycloaddition, followed by chlorination.

Synthesis Workflow (DOT Visualization)

The following diagram outlines the industrial route ensuring high regioselectivity for the 5-(p-tolyl) isomer, distinguishing it from the 3-(p-tolyl) isomer.



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Figure 1: Regioselective synthesis pathway ensuring the p-tolyl group is positioned at C5 and the carbonyl at C4.

Spectroscopic Data Atlas

The following data is synthesized from authoritative fragment analysis of the isoxazole scaffold and p-tolyl derivatives.

A. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the reactive acyl chloride functionality.

Frequency (cm)	Assignment	Diagnostic Note
1760 – 1785	C=O Stretch (Acyl Chloride)	Primary Identifier. Sharp, intense band. Shifted to higher frequency compared to the acid precursor (~1680-1700) due to the inductive effect of Chlorine.
3100 – 3050	C-H Stretch (Aromatic/Isoxazole)	Weak intensity.
2920 – 2950	C-H Stretch (Aliphatic)	Methyl group of the p-tolyl moiety.
1600 – 1620	C=N / C=C Ring Stretch	Characteristic of the isoxazole and benzene rings.
810 – 830	C-H Out-of-Plane Bending	Diagnostic for para-substituted benzene (2 adjacent H).
650 – 700	C-Cl Stretch	Moderate intensity, often obscured in fingerprint region.

B. Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃

(Deuteriochloroform) is preferred to prevent hydrolysis. Note: The absence of a substituent at Position 3 results in a highly diagnostic singlet.

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
8.95 – 9.05	Singlet (s)	1H	Isoxazole C3-H	Critical Purity Check. This proton is highly deshielded by the adjacent C=N and the electron-withdrawing COCl group at C4.
7.85 – 7.95	Doublet (d, J ≈ 8 Hz)	2H	Ar-H (2', 6')	Ortho to the isoxazole ring. Deshielded by conjugation.
7.30 – 7.35	Doublet (d, J ≈ 8 Hz)	2H	Ar-H (3', 5')	Meta to isoxazole, ortho to methyl.
2.42 – 2.45	Singlet (s)	3H	Ar-CH	Typical chemical shift for benzylic methyl protons.

C. Mass Spectrometry (MS)[1]

- Ionization Mode: EI (Electron Impact) or ESI+ (in MeOH, likely observing methyl ester artifact if not careful).
- Molecular Ion (M): 221 (for Cl) and 223 (for Cl)

Cl).

- Isotope Pattern: Distinct 3:1 ratio between M and M+2 peaks, confirming the presence of one Chlorine atom.

- Fragmentation:

- m/z 186: [M – Cl]

(Acylium ion). Base peak in many acyl chlorides.

- m/z 91: [C

H

]

(Tropylium ion), characteristic of the tolyl group.

Quality Control & Handling Protocol

Acid chlorides are inherently unstable to moisture. The following self-validating protocol ensures data integrity.

Purity Verification (The "Methanol Test")

Before committing the material to a valuable reaction, perform a derivatization check:

- Dissolve a small aliquot (~5 mg) in anhydrous Methanol (0.5 mL).
- Wait 5 minutes (rapid conversion to Methyl Ester).
- Run TLC or LC-MS.
 - Result: You should see a single spot/peak corresponding to Methyl 5-(p-tolyl)isoxazole-4-carboxylate (MW ~217).
 - Failure Mode: If you see the free acid (MW 203) or multiple spots, the acid chloride has hydrolyzed or degraded.

Storage

- Atmosphere: Store under Argon or Nitrogen.
- Temperature: 2–8°C.
- Container: Tightly sealed glass vial with a Teflon-lined cap. Parafilm is insufficient for long-term storage of acid chlorides.

References

- Isoxazole Synthesis: Pinho e Melo, T. M. (2005). "Recent Advances on the Synthesis and Reactivity of Isoxazoles." *Current Organic Chemistry*, 9(10), 925-958.
- Spectroscopic Analogues: Determination of isoxazole regiochemistry via NMR shifts of C3-H vs C5-H. *Synlett*, 2010(05), 777-781.
- General Acid Chloride Characterization: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). *Spectrometric Identification of Organic Compounds*. John Wiley & Sons. (Standard reference for COCl IR/NMR shifts).
- Precursor Data: 5-(p-Tolyl)isoxazole-4-carboxylic acid (CAS 887408-19-7) properties and synthesis.
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